2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated alkene and a boronate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-methylbut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkene moiety can be oxidized to form epoxides or diols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, with solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include epoxides and diols.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with functional groups.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional versatility.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the boronate ester can engage in coupling reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-butene: Similar in structure but lacks the boronate ester group.
4-Bromo-1-butene: Another brominated alkene but with a different substitution pattern.
3-Butenyl bromide: Similar brominated alkene with different reactivity.
Uniqueness
2-(1-Bromo-2-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a brominated alkene and a boronate ester. This dual functionality allows it to participate in a wider range of reactions compared to its analogs, making it a versatile and valuable compound in various fields of research.
Properties
Molecular Formula |
C11H20BBrO2 |
---|---|
Molecular Weight |
274.99 g/mol |
IUPAC Name |
2-(1-bromo-2-methylbut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H20BBrO2/c1-7-8(2)9(13)12-14-10(3,4)11(5,6)15-12/h7-9H,1H2,2-6H3 |
InChI Key |
IRTDMAGASMHTRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.